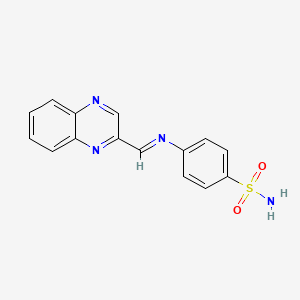
3,3-Diphenyl-2-oxetanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Diphenyl-2-oxetanone is an organic compound with the molecular formula C15H12O2. It is a member of the oxetane family, characterized by a four-membered ring containing one oxygen atom. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity. It has garnered interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: 3,3-Diphenyl-2-oxetanone can be synthesized through several methods. One common approach involves the reaction of benzophenone with ethyl diazoacetate in the presence of a catalyst such as rhodium(II) acetate. The reaction proceeds via a cyclopropanation followed by ring expansion to form the oxetane ring .
Industrial Production Methods: Industrial production of this compound typically involves optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and high-throughput screening of catalysts can enhance yield and efficiency. Additionally, green chemistry principles are often applied to minimize waste and reduce environmental impact.
化学反应分析
Types of Reactions: 3,3-Diphenyl-2-oxetanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxetane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield benzophenone derivatives, while reduction with lithium aluminum hydride can produce diphenylmethanol .
科学研究应用
3,3-Diphenyl-2-oxetanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
作用机制
The mechanism by which 3,3-Diphenyl-2-oxetanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
相似化合物的比较
3,3-Diaryloxetanes: These compounds share the oxetane ring structure but have different substituents on the phenyl rings.
2-Oxetanone Derivatives: Variations in the substituents on the oxetane ring can lead to different chemical and biological properties.
Uniqueness: 3,3-Diphenyl-2-oxetanone is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes .
属性
CAS 编号 |
16230-71-0 |
|---|---|
分子式 |
C15H12O2 |
分子量 |
224.25 g/mol |
IUPAC 名称 |
3,3-diphenyloxetan-2-one |
InChI |
InChI=1S/C15H12O2/c16-14-15(11-17-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI 键 |
KPURDRXLOMYQAS-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(=O)O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


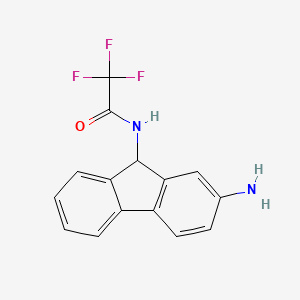
![1-Chloro-3-[(2-methoxyphenyl)amino]propan-2-ol](/img/structure/B13994115.png)
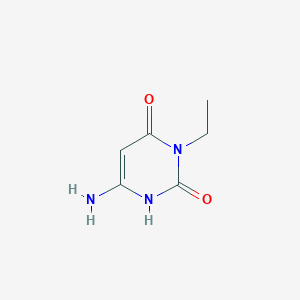



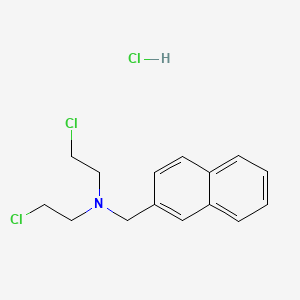
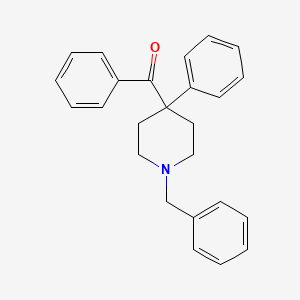
![[(RS)-2-Carboxy-3-phenylpropionyl]-Leu-OH](/img/structure/B13994155.png)
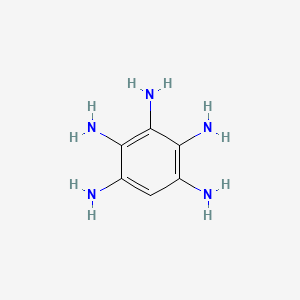
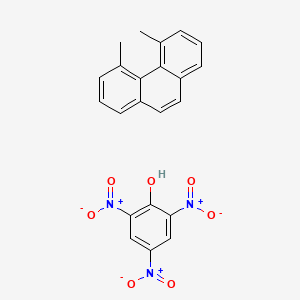

![6-Aminomethyl-benzo[1,2,3]thiadiazole](/img/structure/B13994177.png)
